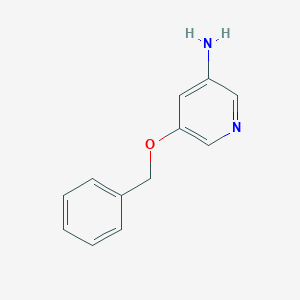

5-(Benzyloxy)pyridin-3-amine

Vue d'ensemble

Description

5-(Benzyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines It features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-5-bromopyridine and benzyl alcohol.

Reaction Conditions: The bromopyridine is subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Benzyloxy)pyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to inhibit enzymes like mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase suggests potential therapeutic applications in inflammatory diseases and cancer treatment .

Case Study: Inhibitory Effects on MAPK14

Research indicates that this compound exhibits significant binding affinity to MAPK14, with an IC50 value demonstrating effective inhibition at nanomolar concentrations. This interaction is critical for modulating cellular responses to stressors and inflammation .

Materials Science

The compound is being explored for its potential in developing novel materials with specific electronic properties. Its unique structure allows for modifications that can enhance material characteristics, making it suitable for applications in organic electronics and photonics .

Biological Studies

In biological research, this compound acts as a probe for studying enzyme interactions and cellular pathways. Its role in modulating signaling pathways related to inflammation and cell cycle regulation highlights its importance in understanding disease mechanisms .

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)pyridin-3-amine involves its interaction with specific molecular targets:

Molecular Targets: It can inhibit enzymes such as mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase.

Pathways Involved: The compound affects signaling pathways related to inflammation and cell cycle regulation, leading to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Benzyloxy)pyridin-2-amine: Similar structure but with the amino group at the 2-position.

5-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

5-(Benzyloxy)pyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the fifth position and an amino group at the third position, which influences its chemical reactivity and biological properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and potential applications.

- Molecular Formula : C12H12N2O

- Molecular Weight : Approximately 200.2365 g/mol

- Structure : The unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for further exploration in medicinal chemistry.

Biological Activity

This compound exhibits notable biological activities, particularly as an enzyme inhibitor. Key findings include:

- Inhibition of Mitogen-Activated Protein Kinase 14 (MAPK14) : This kinase is crucial in cellular processes such as stress response and apoptosis. The compound has demonstrated significant inhibitory effects, with an IC50 value indicating effective inhibition at nanomolar concentrations .

- Interaction with Leukotriene A-4 Hydrolase : This interaction suggests potential relevance in inflammatory processes, highlighting its pharmacological potential.

Table 1: Summary of Biological Activities

| Biological Target | Activity Type | IC50 Value (nM) | References |

|---|---|---|---|

| Mitogen-Activated Protein Kinase 14 (MAPK14) | Inhibitor | <100 | |

| Leukotriene A-4 Hydrolase | Inhibitor | Not specified |

The mechanism of action for this compound involves its interaction with specific molecular targets that modulate key biological pathways. The compound may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects.

Synthesis Methods

Several synthesis methods for this compound have been documented. These methods vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalyst presence. Notable synthetic routes include:

- Electrophilic Substitution Reactions : Utilizing the benzyloxy group for regioselective modifications.

- Nucleophilic Attacks : Exploiting the amino group for further derivatization.

- Anionic Rearrangement : Studied using density functional theory (DFT) calculations to understand regioselectivity .

Case Studies

Recent studies have explored the anti-proliferative activity of related pyridine derivatives, emphasizing structure–activity relationships (SAR). For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- A library of thieno[2,3-b]pyridine analogues demonstrated IC50 values in the range of 25–50 nM against HCT116 and MDA-MB-231 cells, suggesting that structural modifications can maintain or enhance anti-proliferative activity .

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Antibacterial Agents : Due to its ability to interfere with bacterial DNA gyrase or topoisomerase IV.

- Enzyme Inhibitors : Targeting G-protein-coupled receptor kinases (GRKs), particularly GRK-2 and -5.

- Therapeutic Agents for Inflammation : Leveraging its interaction with leukotriene A-4 hydrolase.

Propriétés

IUPAC Name |

5-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHYKJJZOLICIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629385 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-25-9 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.